molecular formula C15H14N2O4S B4942409 allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B4942409
M. Wt: 318.3 g/mol
InChI Key: WYKDLHKHTWFJFN-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes, such as interleukin-1 beta, tumor necrosis factor-alpha, and cyclooxygenase-2.
Biochemical and Physiological Effects:
Allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models, indicating its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its ability to exhibit anti-inflammatory effects without causing significant side effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate. One potential direction is to investigate its potential as a treatment for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a drug delivery system for other therapeutic compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.

Synthesis Methods

Allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be synthesized through a multi-step process involving the reaction of allyl bromide with 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid, followed by the reaction with 2-furoyl chloride. The resulting compound is then reacted with sodium hydride and allyl bromide to yield the final product.

Scientific Research Applications

Allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

prop-2-enyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-3-8-21-14(19)13-10(2)16-15(22-13)17-12(18)7-6-11-5-4-9-20-11/h3-7,9H,1,8H2,2H3,(H,16,17,18)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKDLHKHTWFJFN-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C=CC2=CC=CO2)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=CO2)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

prop-2-en-1-yl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.